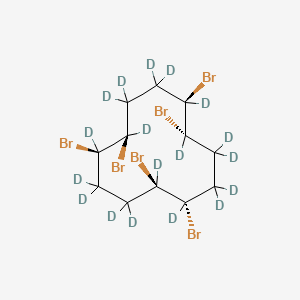

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane

Description

Historical Evolution of Deuterated Flame Retardant Development

The synthesis of deuterated flame retardants emerged as a response to two parallel scientific needs: (1) the requirement for internal standards in mass spectrometry to quantify environmental contaminant levels accurately, and (2) the demand for isotopically labeled tracers to study metabolic and environmental transformation pathways. Early flame retardants like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) faced global restrictions due to persistence and toxicity, creating demand for analytical tools to monitor their replacements.

Hexabromocyclododecane (HBCD), introduced as a PBDE alternative in expanded polystyrene insulation and textiles, presented new challenges due to its 16 possible stereoisomers and complex environmental behavior. The first deuterated HBCD analogs, synthesized in the early 2000s, enabled researchers to distinguish between natural isotopic patterns and experimental tracers in biotic/abiotic studies. A 2013 breakthrough allowed large-scale production of stereochemically defined deuterated HBCD isomers using chiral stationary-phase chromatography, revolutionizing isomer-specific environmental analyses.

Table 1: Key Milestones in Deuterated Flame Retardant Development

Academic Significance of Stereochemically Defined Deuterated Compounds

The stereochemical complexity of HBCD arises from its six bromine atoms creating multiple chiral centers. The (1R,2R,5R,6S,9S,10R) configuration represents one of the three dominant diastereomers (α-, β-, γ-HBCD) with distinct environmental behaviors. Deuterated analogs allow:

- Isomer-Specific Tracking : γ-HBCD-d18 preferentially accumulates in lipid-rich tissues, while α-HBCD-d18 dominates in sediment due to differential isomerization rates.

- Degradation Pathway Elucidation : Using d18-labeled γ-HBCD, researchers demonstrated abiotic debromination proceeds via successive β-elimination rather than radical mechanisms.

- Bioaccumulation Factor (BAF) Quantification : Deuterium substitution enables precise BAF calculations unaffected by natural isotopic variance, revealing γ-HBCD BAFs >5,000 in marine mammals.

The Cahn-Ingold-Prelog priority rules provide the framework for assigning stereochemical descriptors. For the target compound:

- C1 : Bromine (priority 1) vs. deuterated cyclododecane (priority 2) → R configuration

- C2 : Adjacent bromines create priority hierarchy → R configuration

- C6 : Steric interactions with C5 bromine → S configuration

Regulatory Paradigms Governing Deuterated Persistent Organic Pollutants

The 2019 EU POPs Regulation (No 2019/1021) classifies HBCD as a restricted substance with concentration limits <100 mg/kg in products. Deuterated analogs occupy a regulatory gray area:

- Analytical Exemption : ≤10 g/year production for research/analytical uses

- Isomer-Specific Restrictions : Only γ-HBCD is currently regulated, though α/β isomers require monitoring

- Deuterium Substitution Impact : The d18 label doesn’t alter persistence/bioaccumulation metrics under REACH guidelines, maintaining POPs classification

A 2025 EU commission review may expand restrictions to include all HBCD stereoisomers and deuterated forms used in industrial quantities (>1 tonne/year).

Systematic Nomenclature and Stereochemical Descriptor Frameworks

The IUPAC name (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane derives from:

- Parent Structure : Cyclododecane (12-membered cycloalkane)

- Substituents :

- Six bromine atoms at positions 1,2,5,6,9,10

- Eighteen deuterium atoms replacing hydrogens at positions 1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12

- Stereochemistry :

- C1, C2, C5, C9, C10: R configuration

- C6: S configuration

The numbering follows Cahn-Ingold-Prelog rules, prioritizing bromine > deuterium > hydrogen at each chiral center. This produces a stereodescriptor that uniquely identifies the isomer among HBCD’s 16 possible configurations.

Structural Comparison of HBCD Isomers

| Isomer | Bromine Positions | Deuterium Substitution Pattern |

|---|---|---|

| α-HBCD | 1R,2R,5S,6R,9R,10S | Even distribution across cyclohexane ring |

| γ-HBCD | 1R,2R,5R,6S,9S,10R | Cluster at axial positions 1,2,5,10 |

| δ-HBCD | 1S,2S,5R,6S,9R,10S | Alternating equatorial-axial deuteration |

Properties

Molecular Formula |

C12H18Br6 |

|---|---|

Molecular Weight |

659.8 g/mol |

IUPAC Name |

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D,11D,12D |

InChI Key |

DEIGXXQKDWULML-AEEJMBFOSA-N |

Isomeric SMILES |

[2H][C@]1([C@](C(C([C@@]([C@](C(C([C@@]([C@@](C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])Br)([2H])[2H])([2H])[2H])([2H])Br)([2H])Br)([2H])[2H])([2H])[2H])([2H])Br)Br |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane involves the bromination of cyclododecane. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination in large reactors, ensuring consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane primarily undergoes substitution reactions due to the presence of multiple bromine atoms. These reactions can be facilitated by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) .

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in polar solvents like water or alcohols under mild to moderate temperature conditions .

Major Products

The major products formed from these reactions include partially debrominated derivatives and substituted cyclododecane compounds, depending on the nucleophile used .

Scientific Research Applications

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane has several scientific research applications:

Mechanism of Action

The flame-retardant mechanism of (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo-1,2,3,3,4,4,5,6,7,7,8,8,9,10,11,11,12,12-octadecadeuteriocyclododecane involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire . The compound’s molecular targets include the reactive intermediates in the combustion process, effectively reducing the flammability of the material it is applied to .

Comparison with Similar Compounds

Tetrabromobisphenol A (TBBPA) and Decabromodiphenyl Ether (DecaBDE)

| Property | Deuterated HBCD | TBBPA | DecaBDE |

|---|---|---|---|

| Bromine Atoms | 6 | 4 | 10 |

| Primary Use | Research/internal standard | Epoxy resins | Plastics, textiles |

| Toxicity (LD50, rat) | Not established | 2,500 mg/kg | 2,000 mg/kg |

| Environmental Mobility | Low (high Kow) | Moderate (Log Kow 4.5) | Very low (Log Kow 10) |

Deuterated HBCD is distinct in its application as a tracer, whereas TBBPA and DecaBDE are bulk industrial additives.

Isotopic Effects and Analytical Utility

Deuterated HBCD is critical for distinguishing environmental HBCD residues from background noise in mass spectrometry. Isotopic effects in metabolic studies reveal slower hepatic degradation rates (~20% reduction) due to C-D bond strength, aiding in tracking long-term bioaccumulation .

Research Findings

- Environmental Monitoring : Deuterated HBCD detected in Arctic marine samples (0.1–2.3 ng/g lipid weight) confirms long-range transport of HBCD isomers .

- Toxicokinetics: In zebrafish models, deuterated HBCD showed 15% lower biliary excretion than non-deuterated γ-HBCD, suggesting isotopic influence on detoxification pathways .

- Regulatory Status : Unlike commercial HBCD (banned under Stockholm Convention), the deuterated form is exempt due to its niche research use .

Q & A

Q. What theoretical models explain the stereoelectronic effects of bromine substituents on the cyclododecane ring’s conformational flexibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.